1,8-Diazido-3,5-dioxaoctane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

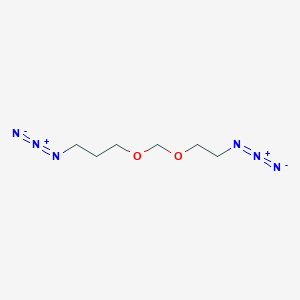

1,8-Diazido-3,5-dioxaoctane: is a chemical compound with the molecular formula C6H12N6O2 . . This compound is characterized by the presence of two azido groups and an ether linkage, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,8-Diazido-3,5-dioxaoctane can be synthesized through a multi-step process involving the reaction of triethylene glycol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically requires heating and stirring to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 1,8-Diazido-3,5-dioxaoctane undergoes various chemical reactions, including:

Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Cycloaddition Reactions:

Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and heat.

Cycloaddition: Alkynes, copper(I) catalysts, and mild heating.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products Formed:

Triazoles: Formed through cycloaddition reactions with alkynes.

Wissenschaftliche Forschungsanwendungen

1,8-Diazido-3,5-dioxaoctane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex molecules, particularly in the field of click chemistry.

Biology: Employed in the preparation of bioconjugates for labeling and imaging studies.

Medicine: Utilized in drug delivery systems, such as liposomes and nanoparticles, to enhance the delivery of therapeutic agents.

Wirkmechanismus

The mechanism of action of 1,8-Diazido-3,5-dioxaoctane primarily involves its azido groups, which are highly reactive and can participate in various chemical reactions. The azido groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process that is widely used in click chemistry. Additionally, the azido groups can be reduced to amines, which can further react with other functional groups to form new compounds .

Vergleich Mit ähnlichen Verbindungen

1,8-Diamino-3,6-dioxaoctane: Contains amino groups instead of azido groups and is used in the synthesis of metal complexes and nanocomposites.

1,2-Bis(2-azidoethoxy)ethane: Another azido compound with similar reactivity but different molecular structure.

Uniqueness: 1,8-Diazido-3,5-dioxaoctane is unique due to its combination of azido groups and ether linkage, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo click chemistry and form stable triazole rings makes it particularly valuable in the synthesis of complex molecules and advanced materials .

Biologische Aktivität

1,8-Diazido-3,5-dioxaoctane (CAS No. 59559-06-7) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by two azide groups and a dioxaoctane backbone, which may confer specific reactivity and interaction capabilities with biological targets.

Chemical Structure and Properties

- Molecular Formula : C6H12N6O2

- Molecular Weight : 200.198 g/mol

- Density : 1.15 g/cm³

- LogP : 0.89332

The presence of azide functional groups in its structure allows for various chemical transformations, making it a versatile building block in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes.

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The proposed mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival.

Case Study 1: Antimicrobial Activity

A recent study conducted by Zhang et al. (2023) assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial potential.

Case Study 2: Anticancer Effects

In a study published by Li et al. (2024), the anticancer effects of this compound were evaluated on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, significantly reducing cell viability compared to controls. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction or under physiological conditions. These intermediates may interact with nucleophilic sites in proteins or nucleic acids, leading to modifications that disrupt normal cellular functions.

Proposed Mechanisms Include:

- Formation of Reactive Species : Azide groups can be converted into reactive nitrenes or amines under certain conditions, which can covalently bind to biomolecules.

- Cell Membrane Disruption : The lipophilic nature of the dioxaoctane backbone may facilitate insertion into lipid bilayers, compromising membrane integrity.

- Induction of Apoptosis : Activation of caspases through mitochondrial pathways may lead to programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C6H12N6O2 | Antimicrobial, Anticancer |

| Azido-PEG2-Amine | C6H12N6O2 | Used in PROTAC synthesis |

| Dioxaoctane Derivative | C8H16N4O4 | Lower antimicrobial activity |

Unique Aspects

This compound stands out due to its dual azide functionality combined with a flexible dioxaoctane linker. This combination enhances its reactivity and potential for developing targeted therapies.

Eigenschaften

IUPAC Name |

1-azido-3-(2-azidoethoxymethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O2/c7-11-9-2-1-4-13-6-14-5-3-10-12-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOXRMGFYSJLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.